4-(3-METHOXYBENZENESULFONAMIDO)-N-(PYRIDIN-4-YL)BENZAMIDE
Description
Properties
IUPAC Name |
4-[(3-methoxyphenyl)sulfonylamino]-N-pyridin-4-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S/c1-26-17-3-2-4-18(13-17)27(24,25)22-16-7-5-14(6-8-16)19(23)21-15-9-11-20-12-10-15/h2-13,22H,1H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEWOJWNOBFIIGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-METHOXYBENZENESULFONAMIDO)-N-(PYRIDIN-4-YL)BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-methoxybenzenesulfonyl chloride with an amine derivative, followed by coupling with a pyridinylbenzamide precursor. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is essential to remove any impurities and achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
4-(3-METHOXYBENZENESULFONAMIDO)-N-(PYRIDIN-4-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The sulfonylamino group can be reduced to form amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions for electrophilic substitution typically involve the use of acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield phenolic compounds, while reduction of the sulfonylamino group may produce amine derivatives.
Scientific Research Applications
4-(3-METHOXYBENZENESULFONAMIDO)-N-(PYRIDIN-4-YL)BENZAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Mechanism of Action
The mechanism of action of 4-(3-METHOXYBENZENESULFONAMIDO)-N-(PYRIDIN-4-YL)BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(3-methoxyphenyl)amino]-N-pyridin-4-ylbenzamide
- 4-[(3-methoxyphenyl)sulfonylamino]-N-phenylbenzamide
Uniqueness
4-(3-METHOXYBENZENESULFONAMIDO)-N-(PYRIDIN-4-YL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for research and development .
Biological Activity
4-(3-Methoxybenzenesulfonamido)-N-(pyridin-4-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C22H18N4O4S2
- Molecular Weight : 466.5 g/mol
The compound features a sulfonamide group, which is known for its diverse biological properties, including antibacterial and antiviral activities.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Non-Covalent Interactions : The compound may interact with its biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking.
- Influence on Cellular Processes : It is suggested that the compound may affect various cellular processes such as signal transduction, gene expression, and cell cycle regulation.
Anticancer Properties
Compounds with similar structures have demonstrated anticancer activity. For example, certain pyrazole derivatives have shown significant inhibition of tubulin polymerization, leading to cell cycle arrest in cancer cells . The sulfonamide moiety in our compound may contribute similarly by interacting with tubulin or other critical cellular proteins involved in cancer cell proliferation.
Table 1: Summary of Biological Activities of Related Compounds
| Compound Name | Activity Type | Reference |
|---|---|---|
| N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide | Anti-HBV | |
| Pyrazole Derivatives | Anticancer | |
| 3-Aminopyrazoles | Anti-inflammatory |
Pharmacokinetics
The pharmacokinetic profile of this compound remains largely unexplored. Existing literature suggests that similar compounds may exhibit varying bioavailability and metabolism profiles depending on their structural characteristics. Further studies are required to elucidate these parameters for our compound.
Q & A
Q. What are the common synthetic routes for preparing 4-(3-methoxybenzenesulfonamido)-N-(pyridin-4-yl)benzamide, and how can purity be ensured?
Methodological Answer: The synthesis typically involves coupling a sulfonamide intermediate (e.g., 3-methoxybenzenesulfonyl chloride) with a benzamide precursor. A two-step approach is often employed:
Sulfonamide Formation : React 3-methoxybenzenesulfonyl chloride with an aniline derivative under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide intermediate .
Amide Coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) to couple the sulfonamide with 4-aminopyridine.
Purity Assurance :
- HPLC : Monitor reaction progress and final purity using reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) .
- Column Chromatography : Purify intermediates using silica gel columns with chloroform:methanol (3:1 v/v) as eluent .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Confirm structural integrity by analyzing aromatic protons (δ 6.5–8.5 ppm for pyridine and benzene rings) and sulfonamide NH (δ ~10 ppm). Assign methoxy groups (δ ~3.8 ppm) and verify coupling patterns .
- HPLC-MS : Determine molecular weight and detect impurities using electrospray ionization (ESI-MS) in positive ion mode .
- Elemental Analysis : Validate elemental composition (C, H, N, S) with ≤0.4% deviation from theoretical values .
Q. How can researchers perform initial biological activity screening for this compound?
Methodological Answer:
- Receptor Binding Assays : Use radiolabeled ligands (e.g., [35S]GTPγS) to assess affinity for serotonin receptors (e.g., 5-HT1B/1D) in transfected HEK293 cells. Measure IC50 values via competitive binding .
- Cellular Viability Assays : Test cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) using MTT or resazurin assays at 10–100 μM concentrations .
Advanced Research Questions
Q. How can the compound’s mechanism of action and biochemical targets be identified?
Methodological Answer:
- Enzymatic Assays : Screen against kinase panels (e.g., KinomeScan) or bacterial targets (e.g., acps-pptase) to identify inhibition profiles. Use fluorescence-based assays for real-time activity monitoring .
- Pathway Analysis : Perform RNA-seq or phosphoproteomics on treated cells to map affected pathways (e.g., apoptosis, proliferation) .
- SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics to immobilized targets (e.g., purified enzymes) to calculate KD values .
Q. What strategies are effective for resolving contradictions in experimental data (e.g., inconsistent bioactivity results)?
Methodological Answer:
- Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Fisher’s PLSD) to assess significance across replicates. Use GraphPad Prism® for dose-response curve fitting .
- Experimental Replication : Repeat assays under standardized conditions (e.g., fixed cell passage number, reagent batches).
- Meta-Analysis : Cross-reference data with structural analogs (e.g., trifluoromethyl-substituted benzamides) to identify trends in SAR .
Q. How can computational modeling guide structural optimization of this compound?
Methodological Answer:
- Molecular Docking : Use PDB structures (e.g., 3HKC for kinase targets) in AutoDock Vina to predict binding poses. Focus on interactions between the methoxy group and hydrophobic pockets .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to evaluate electronic effects of substituents (e.g., sulfonamide vs. carboxamide) on reactivity .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability in lipid bilayers, prioritizing derivatives with enhanced membrane permeability .
Q. What methodologies assess the compound’s metabolic stability and degradation pathways?
Methodological Answer:
- In Vitro Metabolism : Incubate with liver microsomes (human or rat) and analyze metabolites via LC-MS/MS. Monitor oxidation of the pyridine ring or sulfonamide cleavage .
- Forced Degradation Studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2O2) conditions. Track degradation products using stability-indicating HPLC methods .
Q. How can crystallography and Hirshfeld surface analysis elucidate solid-state properties?
Methodological Answer:
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., DMSO/water) and solve structures using SHELX. Analyze hydrogen bonds between sulfonamide NH and pyridine N .
- Hirshfeld Analysis : Use CrystalExplorer to quantify intermolecular interactions (e.g., C–H⋯O, π-π stacking) and correlate with solubility/stability trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
